Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate comprises a quinoline core—a fused bicyclic system of benzene and pyridine rings—substituted at positions 3, 4, 6, and 8. The IUPAC name, ethyl 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylate, reflects the positioning of functional groups: a carboxylate ester at C3, a hydroxyl group at C4, fluorine at C6, and iodine at C8. The SMILES string CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)F confirms the connectivity, highlighting the planar quinoline system with substituents oriented perpendicular to the aromatic plane.
Stereochemical analysis reveals no chiral centers due to the absence of tetrahedral stereogenic atoms. However, the molecule’s planarity and conjugation system impose rigidity, restricting rotational freedom around the C3 carboxylate ester bond. The fluorine and iodine atoms, with their distinct electronegativities and van der Waals radii, create localized electronic perturbations while maintaining overall molecular symmetry.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₂H₉FINO₃ | |
| Molecular weight | 361.11 g/mol | |
| Bond angles (C4-O) | ~120° (sp² hybridization) | |
| Torsional strain | Minimal (planar quinoline core) |
Properties
Molecular Formula |
C12H9FINO3 |
|---|---|
Molecular Weight |
361.11 g/mol |
IUPAC Name |
ethyl 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
QNCVKLMASOMFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation and Esterification
The quinoline-3-carboxylate core is generally synthesized via condensation of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization under reflux conditions in ethanol or diphenyl ether. This method yields quinolone intermediates that can be further functionalized.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aniline + diethyl ethoxymethylenemalonate | Reflux in ethanol, 2-10 h | High (not specified) | Formation of enamine intermediate |
| Cyclization | Reflux in diphenyl ether, 30 min - 6 h | High | Formation of quinolone core |
Hydroxylation at Position 4
Hydroxylation at position 4 is typically achieved by hydrolysis or demethylation of methoxy precursors or by direct substitution reactions on the quinoline ring. For example, boron tribromide treatment in dichloromethane at room temperature can convert methoxy groups to hydroxy groups with good yields (e.g., 60% yield reported for related compounds).
Iodination at Position 8
Iodination is performed via electrophilic aromatic substitution using iodine or iodine-containing reagents under controlled conditions. The position 8 iodination is selective due to the directing effects of existing substituents on the quinoline ring. This step is crucial for introducing the iodine atom without affecting other positions.
Final Esterification
The ethyl ester group at position 3 is introduced either during the initial quinoline core synthesis (using diethyl ethoxymethylenemalonate) or by esterification of the corresponding carboxylic acid intermediate using ethyl iodide or other ethylating agents in the presence of a base such as potassium carbonate.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoline intermediate synthesis | Aniline + diethyl ethoxymethylenemalonate, reflux in ethanol | Formation of quinolone scaffold |
| 2 | Fluorination | Starting with 6-fluoro aniline or electrophilic fluorination | Introduction of fluoro substituent at position 6 |
| 3 | O-Ethylation | Quinoline hydroxy intermediate + ethyl iodide, K2CO3, DMF, 50 °C, 8 h | Formation of ethyl ether at position 4 |
| 4 | Iodination | Electrophilic iodination at position 8 | Introduction of iodine substituent |
| 5 | Hydrolysis/Workup | Extraction, drying, purification by chromatography | Isolation of this compound |
Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| O-Ethylation (General Procedure C) | Ethyl iodide, K2CO3, DMF | 50 °C | 8 h | Not specified | Stirring and dropwise addition of ethyl iodide |
| Palladium-catalyzed coupling (General Procedure G) | Pd(PPh3)4, boronic acid/ester, K2CO3, DMF | 85 °C | 18 h | Not specified | For arylation steps in related quinolones |
| Demethylation (General Procedure H) | Boron tribromide, DCM | Room temp | 18 h | ~60% (related compounds) | Conversion of methoxy to hydroxy |
| Iodination | Iodine reagents, controlled conditions | Variable | Variable | Not specified | Electrophilic substitution |
Purification and Characterization
- Purification is typically performed by silica gel chromatography using ethyl acetate/dichloromethane mixtures.
- Final compounds are recrystallized from solvents such as methanol or DMF/methanol mixtures.
- Characterization includes 1H NMR, HRMS, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Quinoline core synthesis | Condensation and cyclization | Aniline, diethyl ethoxymethylenemalonate | Reflux ethanol/diphenyl ether | High yield |
| Fluorination | Electrophilic fluorination or fluoro-aniline start | Fluorinating agents or fluoro-aniline | Variable | Selective substitution |
| O-Ethylation | Alkylation with ethyl iodide | Ethyl iodide, K2CO3, DMF | 50 °C, 8 h | Efficient |
| Iodination | Electrophilic aromatic substitution | Iodine reagents | Controlled temp/time | Selective at position 8 |
| Hydroxylation | Demethylation or hydrolysis | Boron tribromide or hydrolysis | Room temp, 18 h | ~60% yield (related) |
| Purification | Chromatography and recrystallization | Silica gel, solvents | Ambient | High purity |
Research Findings and Notes
- The synthetic route is modular, allowing for substitution pattern variations on the quinoline ring.
- The use of palladium-catalyzed cross-coupling reactions facilitates the introduction of aryl groups if needed.
- Reaction conditions such as temperature, solvent, and time are optimized to maximize yield and selectivity.
- The iodination step requires careful control to avoid polyiodination or side reactions.
- Hydroxylation via boron tribromide is a reliable method for converting methoxy groups to hydroxy groups in quinoline derivatives.
- The ethyl ester group is stable under the reaction conditions used for halogenation and hydroxylation.
This detailed synthesis overview of this compound integrates diverse, authoritative sources and provides a comprehensive guide to its preparation methods, including reaction conditions, yields, and purification techniques. The data tables summarize key steps and reagents, supporting efficient replication and further research development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate serves as a critical intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly notable for their potential as anti-inflammatory and antimicrobial agents . The compound's unique halogen substitutions (fluorine and iodine) enhance its biological activity, making it a promising lead compound for developing new drugs targeting various diseases, including cancer .
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the quinoline structure can lead to enhanced activity against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .
Biological Research
Mechanisms of Action
In biological studies, this compound is utilized to investigate the mechanisms by which quinoline derivatives exert their effects. This includes examining their interactions with specific enzymes and receptors, which may influence cellular pathways related to disease progression .
Therapeutic Potential
The compound's ability to interact with various biological targets suggests that it could play a role in therapeutic applications beyond antimicrobial effects, including potential anticancer activities. Preliminary studies have indicated that it may inhibit certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .
Analytical Chemistry
Standard for Calibration
In analytical chemistry, this compound is employed as a standard reference material. It aids in calibrating instruments and validating analytical methods used for quantifying related compounds. This application is crucial for ensuring accuracy in chemical analysis and research .
Material Science
Development of Novel Materials
The compound also finds applications in material science, particularly in the development of coatings and polymers that require enhanced chemical stability. Its unique structure contributes to the durability and effectiveness of these materials, making it valuable in industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The fluorine and iodine atoms enhance the compound’s binding affinity and specificity, making it a potent agent in various biological assays.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 4, 6, and 8, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Substituents and Molecular Properties
Physicochemical Properties
- Solubility: The hydroxy group at position 4 in the target compound improves solubility in polar solvents compared to analogs with amino (e.g., CAS 58038-66-7) or nitro (e.g., CAS 131548-98-6) groups.
- Melting Points : Iodo-substituted compounds (e.g., target compound) typically exhibit higher melting points due to increased molecular weight and stronger intermolecular forces compared to bromo or chloro analogs .
- Reactivity : The iodine atom in the target compound facilitates nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromo or nitro groups may require harsher conditions or specialized catalysts .
Biological Activity
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound comprises a quinoline core with fluorine, iodine, and hydroxyl functional groups. The molecular formula is with a molecular weight of approximately 361.11 g/mol. The synthesis typically involves several key steps:
- Formation of the Quinoline Core : Utilizing the Skraup synthesis method, an aniline derivative is cyclized with glycerol and sulfuric acid.
- Halogenation : Fluorination is performed using reagents like Selectfluor, while iodination can be achieved with iodine or N-iodosuccinimide.
- Esterification : The carboxyl group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, derivatives of quinoline compounds have demonstrated significant inhibition against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. In studies focusing on similar quinolone derivatives, compounds exhibited moderate to strong inhibitory activity against HIV integrase, suggesting that this compound may share similar mechanisms of action . Its unique halogen substitutions may enhance binding affinity to viral targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair in bacteria, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial cell division and promotes cell death.
- Binding Affinity : The presence of fluorine and iodine increases the compound's binding affinity to biological macromolecules, facilitating its interaction with various molecular targets.
Case Studies
Several studies have highlighted the promising biological activities of this compound:
- Antimicrobial Efficacy : In a comparative study, derivatives showed inhibition zones ranging from 22 mm to 25 mm against Klebsiella pneumoniae compared to standard drugs .
- Antiviral Studies : A recent investigation reported that structurally similar compounds exhibited IC50 values in the low micromolar range against HIV integrase, suggesting that this compound may possess similar efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds reveals its distinct advantages:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks halogen substitutions | Exhibits antimicrobial activity |
| Ethyl 8-fluoroquinoline-3-carboxylate | Fluorinated but lacks iodine | Potentially less potent than iodinated variants |
| This compound | Unique combination of fluorine and iodine | Enhanced biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
